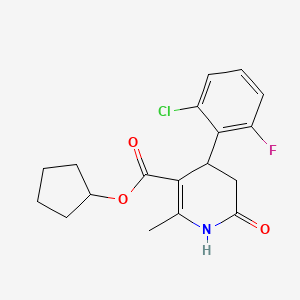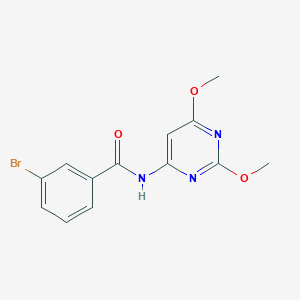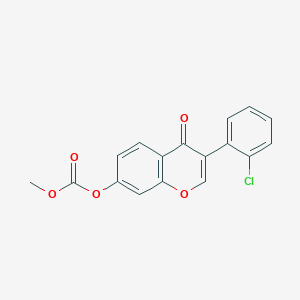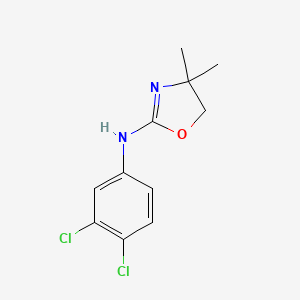![molecular formula C27H22N2O4 B5602801 2-[6-(2,3-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5602801.png)
2-[6-(2,3-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic molecules that typically exhibit complex chemical and physical properties due to their multifaceted molecular structures. Such compounds are of interest in materials science, pharmaceutical research, and organic synthesis due to their potential applications and the challenges they present for synthesis and analysis.
Synthesis Analysis
Synthetic routes for complex organic molecules like this often involve multi-step reactions, starting from simpler precursors. Key considerations include the choice of reagents, reaction conditions (temperature, solvent, time), and the order of steps to introduce specific functional groups or structural features. For example, the synthesis of related compounds often utilizes palladium-catalyzed reactions, such as carbonylative annulation, to form the core structure or introduce specific substituents (Zhang et al., 2015).
Applications De Recherche Scientifique
Biogenetic-Like Synthesis
Research involving similar molecular structures, such as the synthesis of perloline derivatives, demonstrates the potential for innovative synthetic routes and applications in creating complex organic compounds. For example, Duong, Prager, and Were (1983) explored a 'biogenetic-like' synthesis involving key structural components reminiscent of the query compound, highlighting techniques that could be applied to synthesize and study the compound Duong, T., Prager, R., & Were, S. (1983).
Photoluminescent Materials
The development of photoluminescent materials using conjugated polymers, which include structural motifs related to the query compound, suggests potential applications in electronics and photonics. Beyerlein and Tieke (2000) synthesized photoluminescent conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units, indicative of the versatility and functional applications of compounds with similar structural features Beyerlein, T., & Tieke, B. (2000).
Organic Synthesis and Characterization
The synthesis and characterization of organic compounds, such as those described by Asiri and Khan (2011), provide a framework for understanding the reactivity and properties of the compound . Their work on synthesizing novel compounds through specific reactions offers insights into methodologies that could be relevant for exploring the applications of "2-[6-(2,3-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione" Asiri, A. M., & Khan, S. A. (2011).
Advanced Materials and Chemical Reactions
The exploration of advanced materials and their synthesis, such as the development of 1,5-benzothiazepines containing specific functional groups by Chhakra et al. (2019), underscores the potential for the compound to be utilized in creating novel materials with specific properties. This research outlines a successful synthesis strategy that could inspire similar approaches for the compound of interest Chhakra, S., Mukherjee, A., Singh, H., & Chauhan, S. (2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(2,3-dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c1-32-22-14-8-13-19(27(22)33-2)24-20(16-9-4-3-5-10-16)15-21(28-29-24)23-25(30)17-11-6-7-12-18(17)26(23)31/h3-15,20,23-24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQILQMCELXQZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(C=C(N=N2)C3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5602721.png)
![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5602729.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B5602738.png)

![4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5602750.png)
![methyl 2-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5602755.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5602759.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5602770.png)
![5-(2-chlorophenyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5602778.png)

![2-[{[(3R*,4R*)-4-(hydroxymethyl)-1-(2-methoxy-5-methylbenzoyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5602784.png)


![1-{[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinone](/img/structure/B5602820.png)